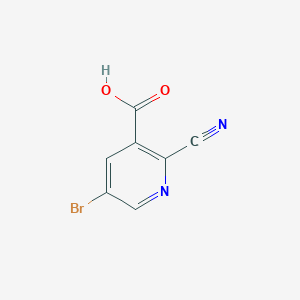

5-Bromo-2-cyanonicotinic acid

CAS No.: 914637-97-1

Cat. No.: VC2323820

Molecular Formula: C7H3BrN2O2

Molecular Weight: 227.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914637-97-1 |

|---|---|

| Molecular Formula | C7H3BrN2O2 |

| Molecular Weight | 227.01 g/mol |

| IUPAC Name | 5-bromo-2-cyanopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H3BrN2O2/c8-4-1-5(7(11)12)6(2-9)10-3-4/h1,3H,(H,11,12) |

| Standard InChI Key | ZXMOKCFTQRVZOP-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1C(=O)O)C#N)Br |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)C#N)Br |

Introduction

Chemical Structure and Properties

Molecular Identity

5-Bromo-2-cyanonicotinic acid belongs to the class of substituted nicotinic acids, which are derivatives of pyridine-3-carboxylic acid. The compound contains three key functional groups:

-

A bromine atom at the 5-position of the pyridine ring

-

A cyano (nitrile) group at the 2-position

-

A carboxylic acid group at the 3-position

This unique combination of functional groups contributes to its chemical reactivity and potential biological activity.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds such as 5-Bromo-2-methylnicotinic acid, the following properties can be estimated:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₇H₃BrN₂O₂ | - |

| Molecular Weight | ~227 g/mol | Estimated based on atomic weights |

| Appearance | Likely a crystalline solid | Common for nicotinic acid derivatives |

| Solubility | Likely sparingly soluble in water; more soluble in organic solvents | Based on similar nicotinic acid derivatives |

| Melting Point | Expected to be >200°C | Typical for similar compounds |

| pKa | ~3-4 for the carboxylic acid group | Estimated based on similar compounds |

The bromine substituent likely influences the compound's lipophilicity, while the cyano group contributes to its polarity and potential for hydrogen bonding interactions .

Synthesis Methods

Direct Bromination of 2-Cyanonicotinic Acid

This approach would involve the bromination of 2-cyanonicotinic acid using a brominating agent such as bromine in acetic acid or NBS (N-bromosuccinimide) . The regioselectivity of bromination would need to be controlled to target the 5-position specifically.

Cyanation of 5-Bromo-2-halonicotinic Acid

Starting with 5-bromo-2-chloronicotinic acid (or similar halogenated precursor), the cyano group could be introduced via a metal-catalyzed cyanation reaction, such as a Rosenmund-von Braun reaction or palladium-catalyzed cyanation .

Reaction Conditions and Considerations

Based on the synthesis methods for related compounds like 2-amino-5-bromine isonicotinic acid, the following reaction conditions might be applicable:

The synthesis would likely involve multiple steps with careful control of reaction conditions to prevent side reactions at the carboxylic acid functionality .

Structure Comparisons with Related Compounds

Comparative Analysis

A comparison of 5-Bromo-2-cyanonicotinic acid with structurally related compounds reveals important similarities and differences:

Electronic and Steric Effects

The cyano group in 5-Bromo-2-cyanonicotinic acid would impart distinct electronic properties compared to other substituents:

-

Strong electron-withdrawing effect, increasing the acidity of the carboxylic acid group

-

Linear geometry, offering different steric properties compared to methyl or amino groups

-

Potential for interaction as a hydrogen bond acceptor

-

Ability to act as a metabolically stable bioisostere for carboxylic acid groups in drug design

Synthetic Challenges and Considerations

Regioselectivity Issues

A significant challenge in the synthesis of 5-Bromo-2-cyanonicotinic acid would be achieving proper regioselectivity during the bromination step. The electron-withdrawing nature of both the cyano and carboxylic acid groups would influence the electronic distribution in the pyridine ring, potentially affecting the preferred site of bromination .

Functional Group Compatibility

The presence of multiple reactive functional groups presents challenges:

-

The carboxylic acid may require protection during certain synthetic steps

-

The cyano group can undergo hydrolysis under harsh acidic or basic conditions

-

The bromine atom might participate in unwanted side reactions under certain conditions

These considerations would necessitate careful reaction planning and potentially multi-step sequences with appropriate protecting groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume